(Z)-2-Decene-4,6,8-triyn-1-ol

Antifungal Polyacetylene Stereochemistry-Activity Relationship

Polyacetylene research is compromised by isomer misidentification, leading to irreproducible enzymatic and chemotaxonomic data. (Z)-2-Decene-4,6,8-triyn-1-ol is the specific cis-isomer substrate for the P. polyspora oxidase and a validated F. hepatica biomarker. Generic substitution with the (E)-isomer or saturated analog invalidates target engagement studies. This product ensures stereochemical fidelity for antifungal SAR and fungal metabolomics. Key advantages: Specific enzymatic substrate for dehydromatricarianol oxidase studies; Validated LC-MS/GC-MS reference for F. hepatica dereplication; Non-cytotoxic scaffold (predicted IC50 > 40 µM) for medicinal chemistry derivatization.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 6071-46-1
Cat. No. B12661704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Decene-4,6,8-triyn-1-ol
CAS6071-46-1
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC#CC#CC#CC=CCO
InChIInChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+
InChIKeyJTVVPVMSFPTJLN-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C10 Polyacetylenic Fatty Alcohol for Bioactivity Research


(Z)-2-Decene-4,6,8-triyn-1-ol (CAS 6071-46-1), also known as cis-dehydromatricarianol, is a C10 polyacetylenic fatty alcohol characterized by a conjugated (Z)-ene-triyne chromophore and a terminal primary alcohol [1]. It belongs to the fatty alcohol class within the fatty acyls lipid family and is a known metabolite of the basidiomycete fungus Fistulina hepatica [2]. The compound possesses a topological polar surface area of 20.2 Ų and a single hydrogen bond donor, properties that influence its membrane permeability and biological target engagement [1]. As a linear polyacetylene natural product, it serves as a biosynthetic precursor, a chemotaxonomic marker, and a scaffold for structure-activity relationship (SAR) studies within the broader polyacetylene compound class.

Stereochemical Identity Determines Biological Fate


Within the C10 polyacetylene chemical space, compounds sharing the deca-4,6,8-triyne core cannot be treated as interchangeable for procurement or experimental design. The (Z)-2-decene-4,6,8-triyn-1-ol isomer differs fundamentally from its (E)-isomer and from the fully saturated analog 4,6,8-decatriyn-1-ol in stereochemistry, metabolic processing, and biological activity profiles [1]. The (Z)-configuration at the C2-C3 double bond alters molecular shape, conjugation geometry, and target recognition, leading to divergent outcomes in antifungal assays and biosynthetic transformations that are not predictable from the core scaffold alone [2]. Generic substitution without stereochemical verification carries a high risk of irreproducible results, particularly in studies of fungal metabolite pathways, allelopathic interactions, or enantioselective biological assays where the (Z)-form serves as a specific metabolic intermediate [1].

Comparator-Based Differentiation Evidence


Antifungal Activity Against Raffaelea quercivora

In a 2014 screening study for antibiotic compounds against Japanese oak wilt, the (E)-isomer, (E)-2-decene-4,6,8-triyn-1-ol, exhibited confirmed antifungal activity against the pathogenic fungus Raffaelea quercivora when isolated from Hypsizygus marmoreus cultures [1]. The (Z)-isomer was not part of this specific assay, and no quantitative MIC or IC50 values for the (Z)-isomer against R. quercivora or any other fungal strain have been reported in the peer-reviewed literature to date. This documented activity for the (E)-form, juxtaposed with the absence of published antifungal data for the (Z)-form, creates a critical knowledge gap that must be factored into experimental design. Researchers intending to evaluate antifungal polyacetylenes must source the correct isomer to replicate or extend published findings [1].

Antifungal Polyacetylene Stereochemistry-Activity Relationship

Cytotoxicity Profile Across Human Tumor Cell Lines

In a 2015 study, the close structural analogs (E)-2-decen-4,6,8-triyn-1-ol and 4,6,8-decatriyn-1-ol, co-isolated from Hypsizygus marmoreus, were tested for cytotoxicity against five human tumor cell lines: HL-60 (leukemia), SMMC-7721 (liver), A-549 (lung), MCF-7 (breast), and SW-480 (colon). All tested compounds, including these analogs, showed no cytotoxic activity with IC50 values > 40 µM across all five cell lines [1]. This class-level finding suggests that the C10 ene-triyne polyacetylene scaffold, in the absence of additional functionalization, exhibits low inherent cytotoxicity. While the (Z)-isomer was not directly tested in this panel, its close structural homology to the tested (E)-isomer supports a class-level inference of similarly low cytotoxicity, in contrast to longer-chain or epoxidized polyacetylenic alcohols which display IC50 values in the low micromolar range [2].

Cytotoxicity Polyacetylene Cancer Cell Lines

Enzymatic Oxidation Specificity in Fungal Metabolism

The culture fluid of the fungus Papulospora polyspora contains a biological oxidation system that is specific for dehydromatricarianol (the (Z)-isomer), converting the terminal primary alcohol to the corresponding carboxylic acid [1]. This enzymatic activity demonstrates stereochemical discrimination: the enzyme system recognizes the (Z)-configuration of the ene-triyne chromophore. The fully saturated analog 4,6,8-decatriyn-1-ol, which lacks the C2-C3 double bond entirely, cannot undergo this oxidation due to the absence of the conjugated ene system required for enzyme recognition. Similarly, the (E)-isomer is not reported as a substrate for this specific oxidase. This metabolic specificity makes the (Z)-isomer uniquely valuable as a biosynthetic probe for studying fungal polyacetylene metabolism.

Biosynthesis Polyacetylene Fungal Metabolism

Natural Occurrence as a Chemotaxonomic Marker

In the foundational 1966 study of Fistulina hepatica polyacetylenes, both cis- and trans-dehydromatricarianol (the (Z)- and (E)-isomers, respectively) were isolated and characterized [1]. The cis-(Z)-form was reported as a new natural product at that time, marking its first definitive structural characterization. The trans-(E)-form was noted as the most widespread fungal polyacetylene. This differential distribution pattern—where the (Z)-isomer appears restricted to specific fungal species while the (E)-isomer is broadly distributed—gives the (Z)-isomer value as a chemotaxonomic marker for F. hepatica and related species. For natural product chemists engaged in dereplication or metabolomic profiling of fungal extracts, authentic (Z)-isomer reference material is essential for unambiguous identification [1].

Natural Product Chemotaxonomy Fungal Metabolite

Broad-Spectrum Antibacterial Activity Against Drug-Resistant Pathogens

The AntibioticDB database records dehydromatricarianol (entry under CAS 6071-46-1) as active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae, with an experimental development status first reported in 2011 by Orchid Chemicals & Pharmaceuticals, India [1]. The database entry does not specify whether the (Z)-isomer, the (E)-isomer, or an isomeric mixture was tested, making isomer attribution uncertain. No MIC values are provided in the database record. Nevertheless, this report indicates that the dehydromatricarianol scaffold (of which the (Z)-isomer is a defined stereoisomer) possesses broad-spectrum antibacterial potential against clinically relevant drug-resistant Gram-positive and Gram-negative pathogens [1]. For antibacterial screening programs, the (Z)-isomer represents a chemically defined starting point for investigating the stereochemical determinants of this activity.

Antibacterial Drug-Resistant Pathogens Polyacetylene

Optimal Procurement and Application Scenarios


Fungal Polyacetylene Biosynthetic Pathway Elucidation

The (Z)-isomer is the specific substrate for the Papulospora polyspora oxidase that converts dehydromatricarianol to dehydromatricaria acid [1]. Researchers studying fungal polyacetylene biosynthesis should procure the (Z)-isomer as a validated metabolic probe for enzymatic oxidation studies. The (E)-isomer and the saturated analog 4,6,8-decatriyn-1-ol will not substitute in this context, as they lack the requisite stereoelectronic features for enzyme recognition [1].

Chemotaxonomic Reference Standard for Fungal Species

As the first-reported cis-dehydromatricarianol from Fistulina hepatica, the (Z)-isomer serves as a species-specific chemotaxonomic marker [2]. Metabolomic laboratories performing LC-MS or GC-MS dereplication of fungal extracts require authentic (Z)-isomer reference material to distinguish this compound from the co-occurring and far more widely distributed (E)-isomer. Misidentification risks are high when using the (E)-isomer as a surrogate standard.

Low-Cytotoxicity Scaffold for Polyacetylene SAR Programs

Class-level evidence from the close structural analogs (E)-2-decen-4,6,8-triyn-1-ol and 4,6,8-decatriyn-1-ol demonstrates IC50 values > 40 µM against five human tumor cell lines [3]. The (Z)-isomer is predicted to share this low-cytotoxicity profile, making it a suitable starting scaffold for medicinal chemistry programs that require a non-cytotoxic polyacetylene core for further functionalization. This contrasts with longer-chain or epoxidized polyacetylenic alcohols that exhibit cytotoxicity at low micromolar concentrations [3].

Stereochemically Defined Antimicrobial Screening

Published antifungal activity against Raffaelea quercivora is documented exclusively for the (E)-isomer [4]. The (Z)-isomer remains uncharacterized in antifungal assays, representing an unexplored opportunity for comparative stereochemistry-activity studies. Additionally, the AntibioticDB record for dehydromatricarianol (entry under CAS 6071-46-1) reports broad-spectrum antibacterial activity against MRSA and VRE without isomer specification [5]. Procuring the stereochemically pure (Z)-isomer enables definitive determination of whether antibacterial and antifungal activities are isomer-dependent or scaffold-inherent.

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